17(R)-Hete

Vue d'ensemble

Description

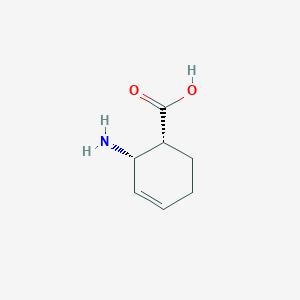

17(R)-Hete, also known as 17-hydroxy-5,15-dioxo-eicosatetraenoic acid, is a bioactive lipid molecule that is found in the human body. It is a member of the family of hydroxy-eicosatetraenoic acids (HETEs), which are derived from arachidonic acid (AA). HETEs are important mediators of inflammation and immune responses, and they are also involved in cell growth and differentiation. This compound is a potent pro-inflammatory and pro-angiogenic lipid, and it has been implicated in a number of diseases, including cancer, asthma, and cardiovascular disease.

Applications De Recherche Scientifique

Vasoactive Properties and Renal Function

17(R)-HETE is a metabolite of arachidonic acid produced by the cytochrome P450 system. It has been identified as a vasoactive substance influencing renal function, particularly in patients with hepatic cirrhosis. Increased excretion of 20-HETE, a related metabolite, was correlated with reduced renal plasma flow in cirrhotic patients, suggesting the importance of these metabolites in renal disturbances (Sacerdoti et al., 1997).

Synthesis and Structural Analysis

Research on the synthesis of HETE compounds, including this compound, provides insights into their chemical structure and properties. Such knowledge is crucial for understanding their biological roles and potential therapeutic applications (Just, Luthe, & Viet, 1983).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The use of (17)O solid-state NMR spectroscopy has been shown to be effective in studying (17)O nuclides in solids, including applications in understanding this compound and related compounds. This technique enhances the sensitivity and allows detailed study of such compounds at natural abundance (Perras, Kobayashi, & Pruski, 2015).

Inhibition of Apoptotic Responses

20-HETE, a metabolite closely related to this compound, has been shown to inhibit apoptotic responses in pulmonary artery smooth muscle cells, highlighting its potential role in vascular smooth muscle remodeling (Wang et al., 2008).

Role in Hypertension

Studies indicate that inhibition of 20-HETE production in the renal outer medulla can induce hypertension, suggesting the importance of HETE metabolites, including this compound, in regulating blood pressure and renal function (Stec, Mattson, & Roman, 1997).

Therapeutic Applications in Cancer

ROR(GMMA)T modulating activity, involving compounds that may interact with this compound pathways, has been explored for the treatment of cancers, demonstrating the potential of targeting these metabolic pathways in therapeutic strategies (Kargbo, 2018).

Mécanisme D'action

Target of Action

17®-HETE is a bioactive lipid mediator that has been shown to interact with GPR32, a G protein-coupled receptor . GPR32 plays a crucial role in various biological processes, including immune response and inflammation.

Mode of Action

Upon binding to GPR32, 17®-HETE activates a β-arrestin reporter assay, indicating the initiation of a signaling cascade . This interaction leads to changes in cellular functions, such as enhanced phagocytosis in CHO cells overexpressing GPR32 compared to controls .

Result of Action

The binding of 17®-HETE to GPR32 enhances the clearance of etoposide-induced tumor cell debris by monocyte-derived macrophages in H460 human lung carcinoma . This suggests that 17®-HETE may have potential therapeutic applications in cancer treatment.

Propriétés

IUPAC Name |

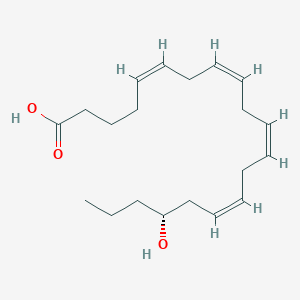

(5Z,8Z,11Z,14Z,17R)-17-hydroxyicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPIPPRXLIDJKN-DWUYYRGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B70678.png)

![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)

![5,7-Difluoro-2,3-dihydrobenzo[b]furan](/img/structure/B70689.png)